molecular formula C23H25NO5 B13511936 3,3,6,6-tetramethyl-9-(3-nitrophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione CAS No. 40588-50-9

3,3,6,6-tetramethyl-9-(3-nitrophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B13511936
CAS No.: 40588-50-9
M. Wt: 395.4 g/mol
InChI Key: FKQZCAOBKRTYCO-UHFFFAOYSA-N
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Description

3,3,6,6-TETRAMETHYL-9-(3-NITROPHENYL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of xanthene derivatives, which are known for their diverse biological and chemical activities.

Preparation Methods

The synthesis of 3,3,6,6-TETRAMETHYL-9-(3-NITROPHENYL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE typically involves a multi-component reaction. One common method includes the condensation of aromatic aldehydes, dimedone, and a suitable amine in the presence of a catalyst. For example, melamine-formaldehyde resin supported H+ (MFRH) has been used as a catalyst under solvent-free conditions . This method is advantageous due to its simplicity, high yield, and environmentally friendly nature.

Chemical Reactions Analysis

3,3,6,6-TETRAMETHYL-9-(3-NITROPHENYL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The biological activity of 3,3,6,6-TETRAMETHYL-9-(3-NITROPHENYL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is primarily due to its interaction with cellular proteins and enzymes. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This interaction can lead to the disruption of cellular processes and ultimately cell death. The compound’s nitro group plays a crucial role in its mechanism of action by participating in redox reactions within the cell .

Comparison with Similar Compounds

Similar compounds include other xanthene derivatives such as:

Properties

CAS No.

40588-50-9

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

3,3,6,6-tetramethyl-9-(3-nitrophenyl)-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione

InChI

InChI=1S/C23H25NO5/c1-22(2)9-15(25)20-17(11-22)29-18-12-23(3,4)10-16(26)21(18)19(20)13-6-5-7-14(8-13)24(27)28/h5-8,19H,9-12H2,1-4H3

InChI Key

FKQZCAOBKRTYCO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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